1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole
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Overview
Description
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole is a chemical compound with the molecular formula C6H4F6N2O. It is characterized by the presence of a pyrazole ring substituted with a trifluoromethoxyethyl group.
Preparation Methods
The synthesis of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole typically involves the reaction of pyrazole with perfluoromethyl vinyl ether under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a phase transfer catalyst like tetrabutylammonium chloride. The reaction mixture is stirred at elevated temperatures (60-70°C) for several hours to yield the desired product .
Chemical Reactions Analysis
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Substitution Reactions: It can undergo nucleophilic substitution reactions, where the trifluoromethoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction:
Common reagents used in these reactions include bases like sodium hydroxide, catalysts like tetrabutylammonium chloride, and various electrophiles and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its unique chemical structure. The trifluoromethoxy group may enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole can be compared with other fluorinated pyrazole derivatives, such as:
3-Nitro-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole: This compound has a nitro group instead of a hydrogen atom on the pyrazole ring, which may alter its reactivity and applications.
4-Methyl-1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]-1H-pyrazole:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties that can be leveraged in various research and industrial applications.
Properties
IUPAC Name |
1-[1,1,2-trifluoro-2-(trifluoromethoxy)ethyl]pyrazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6N2O/c7-4(15-6(10,11)12)5(8,9)14-3-1-2-13-14/h1-4H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWFCPNJJIXCLMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(C(OC(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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